

AZ7550: A Comprehensive Technical Review of Its Biological Activity

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Compound of Interest

Compound Name: AZ7550

Cat. No.: B560540

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Introduction

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).^{[1][2]} As a key circulating component following the administration of Osimertinib, understanding the biological profile of **AZ7550** is crucial for a complete picture of the parent drug's efficacy and potential off-target effects. This document provides an in-depth review of the available literature on **AZ7550**, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Biological Activity and Target Profile

AZ7550 exhibits a multi-kinase inhibitory profile. While it is a metabolite of an EGFR inhibitor, its primary characterized target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported half-maximal inhibitory concentration (IC₅₀) of 1.6 μ M.^{[3][4][5][6]} The potency and selectivity of **AZ7550** are considered to be broadly similar to its parent compound, Osimertinib.^{[3][2][6]}

Quantitative Data on Kinase Inhibition

The inhibitory activity of **AZ7550** has been quantified against a panel of kinases, revealing a broader spectrum of activity beyond IGF1R.

Target Kinase	IC50 Value
IGF1R	1.6 μ M
MLK1	88 nM
ACK1	156 nM
ErbB4	195 nM
MNK2	228 nM
FLT3	302 nM
ALK	420 nM
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Cellular Activity: Anti-proliferative Effects

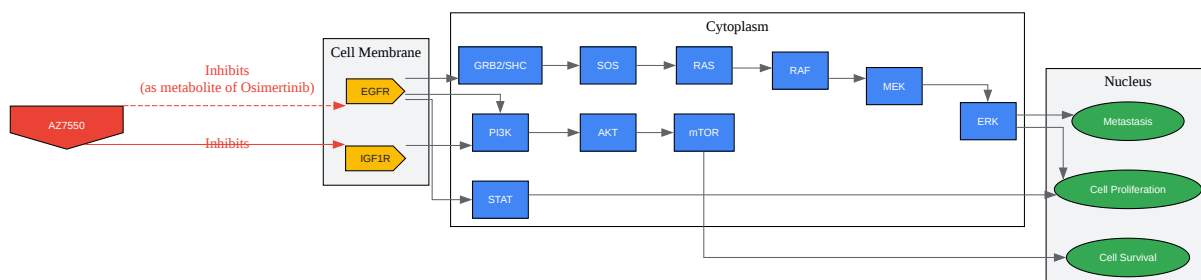
AZ7550 has demonstrated anti-proliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those with different EGFR mutation statuses.

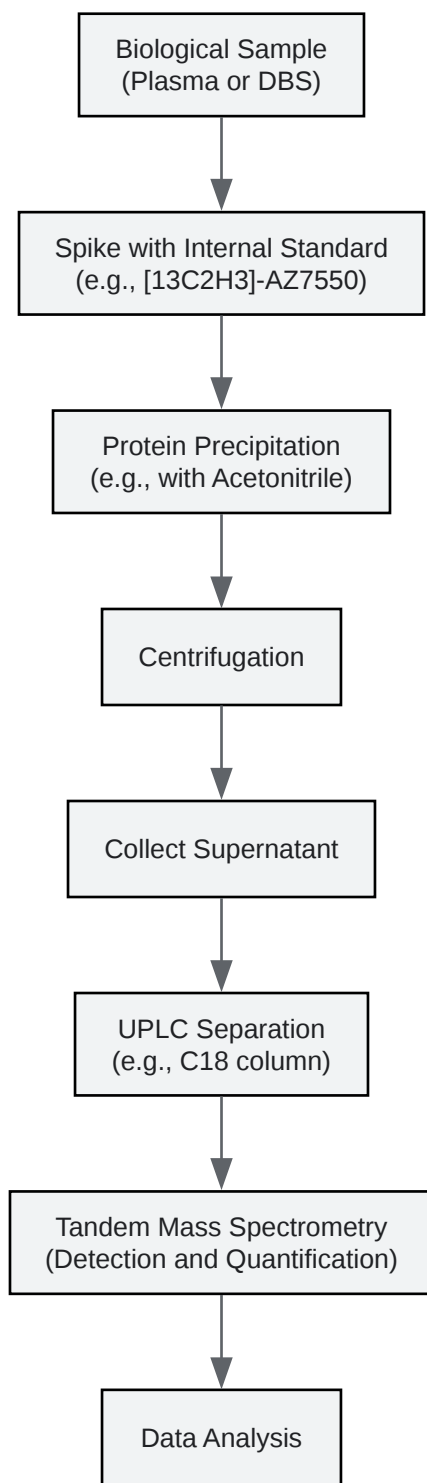
Cell Line	EGFR Status	IC50 Value	GI50 Value
H1975	Double Mutant (DM)	45 nM	19 nM
PC9	Activating Mutant (AM)	26 nM	15 nM
LoVo	Wild Type (WT)	786 nM	-
Calu3	Wild Type (WT)	-	537 nM

Mechanism of Action and Signaling Pathway

As a metabolite of Osimertinib, the mechanism of action of **AZ7550** is intrinsically linked to the EGFR signaling pathway.^{[7][8]} Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.^[7] ^[2] By inhibiting EGFR, downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis, such as the RAS-RAF-MAPK and PI3K/AKT pathways, are blocked.

[9][10] Although **AZ7550**'s primary reported target is IGF1R, its structural similarity to Osimertinib and its activity against EGFR-mutant cell lines suggest it likely contributes to the overall inhibition of these critical oncogenic pathways.





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